1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and a thiazole ring
Mechanism of Action
Target of Action
It’s worth noting that thiazole and imidazole derivatives, which are structurally similar to this compound, have been reported to interact with a broad range of biological targets .
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors .
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Result of Action
Thiazole and imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine typically involves the reaction of 1-methylpiperidine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 1-methylpiperidine reacts with 2-chloromethyl-1,3-thiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-[(1,3-oxazol-2-yloxy)methyl]piperidine: Contains an oxazole ring instead of a thiazole ring.
1-Methyl-2-[(1,3-imidazol-2-yloxy)methyl]piperidine: Contains an imidazole ring instead of a thiazole ring.
1-Methyl-2-[(1,3-pyrazol-2-yloxy)methyl]piperidine: Contains a pyrazole ring instead of a thiazole ring.
Uniqueness
1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine is unique due to the presence of both a thiazole and a piperidine ring, which can confer distinct chemical and biological properties. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .
Properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12-6-3-2-4-9(12)8-13-10-11-5-7-14-10/h5,7,9H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLJOKAKXJFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.